molecular formula C12H15N3O2 B8423861 Ethyl 2-(6-aminoindazol-1-yl)propionate

Ethyl 2-(6-aminoindazol-1-yl)propionate

Cat. No. B8423861
M. Wt: 233.27 g/mol
InChI Key: OKSHXMBQXISNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-aminoindazol-1-yl)propionate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(6-aminoindazol-1-yl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(6-aminoindazol-1-yl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(6-aminoindazol-1-yl)propionate

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

ethyl 2-(6-aminoindazol-1-yl)propanoate

InChI

InChI=1S/C12H15N3O2/c1-3-17-12(16)8(2)15-11-6-10(13)5-4-9(11)7-14-15/h4-8H,3,13H2,1-2H3

InChI Key

OKSHXMBQXISNCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-(6-nitroindazol-1-yl)propionate (1 g), water (3.7cm3) and reduced iron (2.3 g) were stirred in isopropanol (17cm3) at room temperature. Concentrated hydrochloric acid (0.14cm3) was added and the mixture stirred and heated under reflux for 20 minutes. The mixture was filtered through hyflo whilst hot and filter pad washed with ethanol. The combined filtrate was concentrated under vacuum and the residue purified by chromatography (SiO2 ; CHCl3 : ether, 3:1) to give ethyl 2-(6 aminoindazol-1-yl)propionate (0.649). M+ =233
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two

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